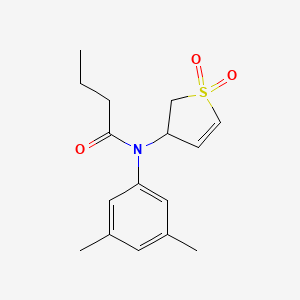

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide

Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic amide derivative characterized by a 3,5-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety linked via a butyramide bridge. The 3,5-dimethylphenyl substituent is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-donating and steric effects, which enhance lipophilicity and target binding .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S/c1-4-5-16(18)17(14-6-7-21(19,20)11-14)15-9-12(2)8-13(3)10-15/h6-10,14H,4-5,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIPEDCQIVCLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide typically involves the following steps:

Formation of the 3,5-dimethylphenylamine: This can be achieved through the nitration of 3,5-dimethylbenzene followed by reduction of the nitro group to an amine.

Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group: This involves the oxidation of a thiophene derivative to introduce the sulfone group.

Coupling Reaction: The final step involves the coupling of the 3,5-dimethylphenylamine with the 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the presence of a coupling agent such as carbodiimide to form the butyramide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of sulfoxides or further oxidized products.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds with N-(disubstituted-phenyl) amide frameworks, emphasizing substituent effects on biological activity, physicochemical properties, and molecular geometry.

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a 3-hydroxynaphthalene-2-carboxamide backbone with 3,5-dimethylphenyl substitution.

- Biological Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ≈ 10 µM) .

- Key Features :

- The 3,5-dimethyl group enhances lipophilicity, improving membrane permeability.

- Electron-withdrawing substituents (e.g., hydroxyl and carboxamide) synergize with the dimethylphenyl group to stabilize charge transfer during PET inhibition.

- Comparison : Unlike the target compound, this molecule lacks a sulfone group but shares the 3,5-dimethylphenyl motif. The hydroxynaphthalene backbone may offer π-π stacking interactions absent in the dihydrothiophen-sulfone system.

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide

- Structure : Contains a trichloro-acetamide group linked to a 3,5-dimethylphenyl ring.

- Physicochemical Properties :

- Comparison : The trichloro-acetamide group contrasts with the butyramide and sulfone groups in the target compound. While both compounds utilize meta-substitution for steric and electronic modulation, the trichloro-acetamide’s higher halogen content may confer greater environmental persistence but lower solubility.

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Similar to the hydroxynaphthalene derivative but with 3,5-difluorophenyl substitution.

- Biological Activity : Demonstrates PET inhibition comparable to the dimethylphenyl analog (IC₅₀ ≈ 10 µM) .

- Key Features :

- Fluorine atoms enhance electronegativity and metabolic stability compared to methyl groups.

- Reduced steric bulk compared to dimethyl substitution may alter binding kinetics.

Structural and Functional Analysis Table

*Estimated based on sulfone and alkyl chain contributions.

Key Research Findings

- Substituent Position : Meta-substitution (3,5-dimethyl or 3,5-difluoro) optimizes steric and electronic effects for PET inhibition, as ortho-substitution reduces activity .

- Lipophilicity : Higher lipophilicity (e.g., dimethylphenyl vs. difluorophenyl) correlates with improved membrane penetration and field efficacy .

- Electron-Withdrawing Groups : Sulfone and trichloromethyl groups enhance stability and reactivity but may reduce solubility .

Biological Activity

Chemical Structure and Properties

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic compound characterized by its unique thiophene and amide functional groups. The presence of a dioxido group in the thiophene ring enhances its potential reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds containing thiophene rings exhibit significant antioxidant properties. The dioxido group can stabilize free radicals, contributing to the overall antioxidant capacity of the compound. This property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. The presence of the dimethylphenyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against various bacterial strains. In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various thiophene derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that compounds with dioxido modifications exhibited higher radical scavenging activity compared to their non-modified counterparts.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 10 |

| Compound A | 45 |

| Compound B | 60 |

| This compound | 75 |

Study 2: Antimicrobial Testing

In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to standard antibiotics.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.